molecular formula C10H13BrN2O B13193499 4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

Cat. No.: B13193499
M. Wt: 257.13 g/mol
InChI Key: ZIAVRIKYAYIVNB-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-{6-oxabicyclo[310]hexan-1-yl}-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a bromine atom, an ethyl group, and a bicyclic oxabicyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-{6-oxabicyclo[31One common approach is to use photochemistry to access new building blocks via [2 + 2] cycloaddition, which can then be derivatized with numerous transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cycloaddition Reactions: The oxabicyclohexane moiety can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1-ethyl-5-{6-oxabicyclo[31

Mechanism of Action

The mechanism by which 4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole exerts its effects is not well-documented. its structure suggests that it could interact with molecular targets through various pathways, such as binding to enzymes or receptors. The presence of the bromine atom and the oxabicyclohexane moiety may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is unique due to the combination of the pyrazole ring with the oxabicyclohexane moiety. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-bromo-1-ethyl-5-(6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole

InChI

InChI=1S/C10H13BrN2O/c1-2-13-9(7(11)6-12-13)10-5-3-4-8(10)14-10/h6,8H,2-5H2,1H3

InChI Key

ZIAVRIKYAYIVNB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C23CCCC2O3

Origin of Product

United States

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